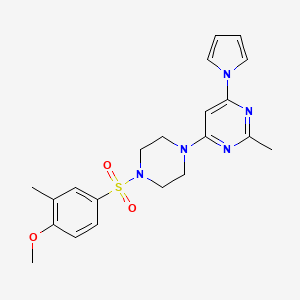
4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. HIV-1 Reverse Transcriptase Inhibitors
- Researchers have synthesized and evaluated analogues of this compound for inhibiting HIV-1 reverse transcriptase, an enzyme critical for the replication of HIV. These compounds are part of a class known as bis(heteroaryl)piperazines (BHAPs), which showed significantly higher potency compared to earlier molecules (Romero et al., 1994).
2. Antiproliferative Activity Against Cancer Cell Lines
- A series of derivatives of this compound have been synthesized and evaluated for antiproliferative effects against various human cancer cell lines, demonstrating potential as anticancer agents. Certain compounds in this series exhibited notable activity, highlighting their potential for further research in cancer therapy (Mallesha et al., 2012).
3. Anti-Inflammatory and Analgesic Agents
- Novel derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds showed significant activity in inhibiting cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory effects in studies (Abu‐Hashem et al., 2020).
4. Antimicrobial Activity
- Derivatives containing the sulfonyl moiety have been prepared and evaluated for their antimicrobial activity. Some of these compounds showed effectiveness against various microbial strains (Ammar et al., 2004).
5. Pharmacologically Active Compounds
- This compound has been part of studies to synthesize pharmacologically active compounds with potential applications in treating conditions like arrhythmias and hypertension. Some derivatives have shown promising activity in preclinical studies (Zhukovskaya et al., 2017).
6. Herbicidal Activity
- Research has also explored the herbicidal potential of derivatives of this compound. Certain modifications in the chemical structure have resulted in compounds with high herbicidal activity, suggesting their potential use in agricultural applications (Nezu et al., 1996).
7. Antioxidant Properties for Age-Related Diseases
- Analogues of this compound with free radical scavenger groups have been synthesized and evaluated for their potential in protecting against cell damage in age-related diseases. These compounds show promise in the preventive treatment of conditions like cataracts, AMD, and Alzheimer's dementia (Jin et al., 2010).
Propriétés
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-16-14-18(6-7-19(16)29-3)30(27,28)26-12-10-25(11-13-26)21-15-20(22-17(2)23-21)24-8-4-5-9-24/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUSTXGFDRVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


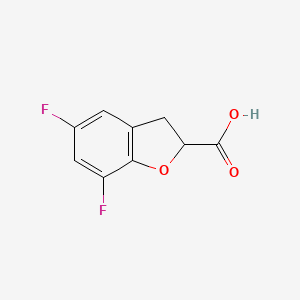
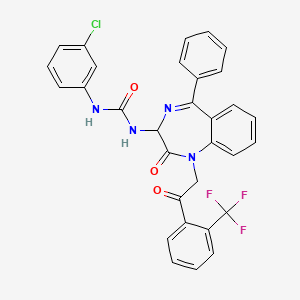
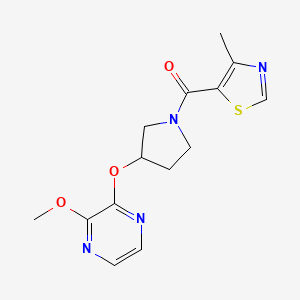


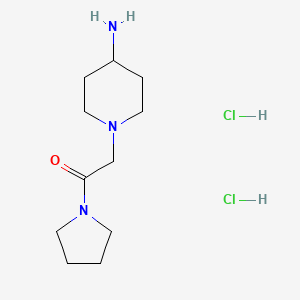
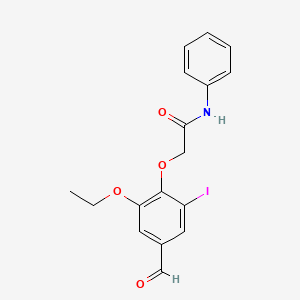
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)
![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2940026.png)
![N-{3-[1-(methylamino)ethyl]phenyl}benzamide](/img/structure/B2940027.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)
![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)